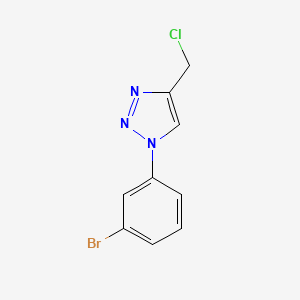

1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClN3/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPNMLFQJJMDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach: Huisgen Cycloaddition and Functionalization

The core 1,2,3-triazole ring is typically synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts to afford 1,4-disubstituted 1,2,3-triazoles regioselectively. For 1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, the 3-bromophenyl group is introduced as an azide or alkyne precursor, while the chloromethyl group is introduced at the 4-position through subsequent functionalization steps.

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of 1-(3-bromophenyl)-1H-1,2,3-triazole core | Reaction of 3-bromophenyl azide with propargyl chloride or equivalent alkyne under Cu(I) catalysis | 1-(3-bromophenyl)-4-(chloromethyl)-1,2,3-triazole intermediate |

| 2 | Introduction of chloromethyl group (if not from alkyne) | Chloromethylation via chloromethylating agents or substitution reactions on methylated triazole | Chloromethyl substituted triazole |

Specific Preparation Methods and Functionalization Strategies

Direct Cycloaddition Using Propargyl Chloride

A practical approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 3-bromophenyl azide with propargyl chloride. This method directly installs the chloromethyl group at the 4-position of the triazole ring during ring formation.

- Reaction conditions: Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), polar solvents such as DMF or t-BuOH/H2O mixtures, room temperature to mild heating.

- Advantages: High regioselectivity for 1,4-disubstituted triazole; one-step introduction of chloromethyl group.

- Yields: Typically high, depending on purity of azide and alkyne reagents.

Post-cycloaddition Chloromethylation

Alternatively, the 1-(3-bromophenyl)-1H-1,2,3-triazole can be synthesized first, followed by chloromethylation at the 4-position via electrophilic substitution.

- Reagents: Chloromethyl methyl ether (historically used but hazardous), formaldehyde and hydrochloric acid, or safer chloromethylating agents.

- Conditions: Acidic or Lewis acid catalysis, controlled temperature to prevent overreaction.

- Notes: This method requires careful control to avoid polysubstitution or ring degradation.

Alkylation Using Benzyl or Chloromethyl Halides

Research on alkylation of triazoles indicates that alkylation at the 4-position can be achieved using chloromethyl halides and bases such as sodium carbonate or potassium carbonate in polar aprotic solvents (e.g., DMF).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| CuAAC with Propargyl Chloride | 3-bromophenyl azide + propargyl chloride | Cu(I) catalyst (CuSO4/ascorbate) | DMF or t-BuOH/H2O, RT to 60°C | One-step chloromethyl introduction, regioselective, high yield | Requires handling of azides |

| Post-cycloaddition Chloromethylation | 1-(3-bromophenyl)-1H-1,2,3-triazole | Chloromethylating agents (e.g., formaldehyde + HCl) | Acidic conditions, controlled temp | Flexible for late-stage modification | Hazardous reagents, risk of over-chloromethylation |

| Alkylation with Chloromethyl Halides | 1-(3-bromophenyl)-1H-1,2,3-triazole | Chloromethyl chloride + base (Na2CO3, K2CO3) | DMF, mild heating | Regioselective alkylation, good yields | Requires optimization of base and solvent |

Patent Insights

- Patents related to substituted 1H-1,2,3-triazoles describe methods for preparing 1-substituted triazole derivatives, including functionalization at the 4-position with groups such as chloromethyl or carboxylic acids.

- These methods often involve cycloaddition followed by selective substitution or oxidation steps.

- The patent literature confirms the utility of copper-catalyzed azide-alkyne cycloaddition as a key step in synthesizing functionalized triazoles.

Chemical Reactions Analysis

1-(3-Bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols to form corresponding substituted triazoles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different oxidation states or reduced forms.

Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Scientific Research Applications

1-(3-Bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chloromethyl group can form covalent bonds with nucleophilic amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Binding Affinities of Selected Triazoles

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| S8000011 | IMPDH | −12.19 | |

| BPTA | HSA | −8.2 (calculated) |

Biological Activity

1-(3-Bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrClN3, with a molar mass of approximately 276.54 g/mol. The structure features a triazole ring substituted with a bromophenyl group and a chloromethyl group, which significantly influences its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to cytochrome c release and activation of caspase pathways, promoting cell death .

- Cell Line Efficacy : In vitro tests demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including HCT116 (IC50 = 0.43 µM), indicating its potency compared to other known anticancer agents .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis via ROS generation |

| MDA-MB-231 | 2.70 | Inhibition of NF-kB signaling |

| A549 | 7.72 | Apoptosis induction and migration inhibition |

Enzyme Inhibition

The compound also exhibits inhibitory effects on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Studies have shown that derivatives of triazoles can inhibit these enzymes, which are crucial in the treatment of Alzheimer's disease. For example, certain triazole derivatives demonstrated competitive inhibition against BChE with IC50 values ranging from 0.005 µM to 34.41 µM .

Table 2: Enzyme Inhibition Potency

| Compound | Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Derivative A | AChE | 0.13 | Non-competitive |

| Derivative B | BChE | 0.005 | Competitive |

| This compound | BChE | 31.8 | Competitive |

Antioxidant Activity

The antioxidant properties of triazole compounds have also been explored. Various assays have confirmed that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related conditions .

Case Studies

Several case studies illustrate the biological activity of triazole derivatives:

- Study on HCT116 Cells : A study indicated that treatment with the compound significantly reduced cell migration and proliferation while enhancing apoptosis markers such as caspase-9 activation .

- In Vivo Studies : Investigations into the in vivo efficacy revealed that triazole derivatives could inhibit tumor growth without significant toxicity to normal cells, suggesting a favorable therapeutic index for cancer treatment .

Q & A

Basic: What are the most efficient synthetic routes for preparing 1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective "click" reaction. Key steps include:

- Azide preparation : Reacting 3-bromophenyl azide with propargyl chloride derivatives under controlled conditions.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) to couple the azide with a chloromethyl alkyne, ensuring 1,4-disubstituted triazole formation .

- Purification : Gradient elution with CH₂Cl₂/MeOH mixtures (5:1 to 4:1) via column chromatography, achieving yields >60% .

Basic: How can researchers ensure purity and structural fidelity of the compound post-synthesis?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity.

- Spectroscopy :

Basic: What analytical methods are critical for characterizing chloromethyl and bromophenyl substituents?

- NMR NOE experiments : Confirm spatial proximity of chloromethyl and triazole protons.

- X-ray crystallography (if crystalline): Resolve bond angles and regiochemistry of the triazole ring .

- IR spectroscopy : Identify C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .

Advanced: How do reaction conditions influence regioselectivity in triazole synthesis?

- Catalyst choice : Cu(I) ensures 1,4-regioselectivity, while Ru-based catalysts favor 1,5-isomers .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove copper residues .

- Temperature : Optimize at 50–60°C to balance yield (80–90%) and regiochemical control .

Advanced: What strategies predict the biological activity of this compound?

- In silico docking : Screen against targets like Mycobacterium tuberculosis enoyl-ACP reductase, where triazoles show inhibitory activity .

- In vitro assays : Test antimicrobial activity using microbroth dilution (MIC values) or enzyme inhibition (IC₅₀) against acetylcholinesterase, leveraging structural analogs with EC₅₀ < 10 µM .

- SAR studies : Compare with analogs (e.g., 4-(3-bromophenyl)-1H-triazole) to assess substituent effects on potency .

Advanced: How do electronic effects of substituents impact compound stability?

- Chloromethyl group : Enhances electrophilicity, increasing reactivity in nucleophilic substitutions but risking hydrolysis under acidic conditions.

- Bromophenyl moiety : Stabilizes the triazole ring via resonance, reducing oxidative degradation .

- Storage : Store at −20°C in anhydrous DMSO to prevent halogen exchange or decomposition .

Advanced: How can researchers resolve contradictions in spectral data across studies?

- Cross-validate techniques : Combine 2D NMR (COSY, HSQC) with HRMS to distinguish between structural isomers.

- Reproduce conditions : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d₆) and calibration standards for NMR .

- Reference databases : Compare with entries in PubChem or EPA DSSTox for benchmark spectra .

Advanced: What design principles optimize triazole analogs for specific applications?

- Bioisosteric replacement : Substitute chloromethyl with trifluoromethyl to enhance metabolic stability .

- Heterocyclic fusion : Attach pyrrolidinyl or oxadiazole rings to improve binding affinity (e.g., Ki < 1 µM for kinase targets) .

- Clickable handles : Introduce alkyne/azide termini for bioconjugation in probe development .

Advanced: What catalytic systems improve scalability of triazole synthesis?

- Heterogeneous catalysts : Magnetic γFe₂O₃@Cu₂O enables recyclable, base-free reactions with 85–90% yield .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining regioselectivity .

Advanced: How do steric effects influence triazole reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.